

# The Fischer-Öfele Synthesis of ( $\eta^6$ -Benzene)tricarbonylchromium: A Technical Guide

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## Compound of Interest

Compound Name: Benzene chromium tricarbonyl

Cat. No.: B075890

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## Executive Summary

This technical guide provides an in-depth analysis of the seminal Fischer-Öfele synthesis of ( $\eta^6$ -benzene)tricarbonylchromium,  $(\text{C}_6\text{H}_6)\text{Cr}(\text{CO})_3$ . First reported in 1957, this discovery marked a significant milestone in the field of organometallic chemistry, introducing a versatile "piano stool" complex that has since found widespread application in organic synthesis. This document, intended for researchers, scientists, and professionals in drug development, details the historical context, experimental protocols, quantitative data, and reaction mechanisms associated with this foundational synthesis.

## Introduction

The synthesis of ( $\eta^6$ -benzene)tricarbonylchromium by Ernst Otto Fischer and Karl Öfele opened a new chapter in the study of arene-metal complexes. Their initial report in *Chemische Berichte* in 1957 described the carbonylation of bis(benzene)chromium.<sup>[1][2][3][4][5]</sup> This work demonstrated the ability of the chromium tricarbonyl moiety to coordinate to an aromatic ring, thereby altering its electronic properties and reactivity. The coordination of the electron-withdrawing  $\text{Cr}(\text{CO})_3$  group significantly enhances the electrophilicity of the benzene ring, making it susceptible to nucleophilic attack and facilitating reactions that are otherwise difficult to achieve with uncomplexed benzene.<sup>[6]</sup>

## Physicochemical and Spectroscopic Data

The key quantitative data for ( $\eta^6$ -benzene)tricarbonylchromium are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

Property	Value
Chemical Formula	$C_9H_6CrO_3$
Molecular Weight	214.14 g/mol [6][7]
Appearance	Yellow crystalline solid[6]
Melting Point	163-166 °C[6]
Solubility	Soluble in common nonpolar organic solvents (e.g., THF, ether, benzene); insoluble in water[6]
CAS Number	12082-08-5

Table 2: Spectroscopic Data

Spectroscopy	Data
$^1H$ NMR ( $CDCl_3$ )	$\delta$ 5.34 ppm (s, 6H)
$^{13}C$ NMR ( $CDCl_3$ )	$\delta$ 92.9 ppm (arene C), $\delta$ 233.7 ppm (CO)
IR (n-heptane)	$\nu(CO)$ 1985 $cm^{-1}$ , 1915 $cm^{-1}$

## Experimental Protocols

Two primary methods for the synthesis of ( $\eta^6$ -benzene)tricarbonylchromium are detailed below: the original Fischer-Öfele method and the more common direct thermal reaction.

### Original Fischer-Öfele Synthesis: Carbonylation of Bis(benzene)chromium

This method, while historically significant, is less commonly used today due to the multi-step nature and the availability of more direct routes.

Reaction:  $\text{Cr}(\text{C}_6\text{H}_6)_2 + \text{Cr}(\text{CO})_6 \rightarrow 2 (\text{C}_6\text{H}_6)\text{Cr}(\text{CO})_3$

Procedure:

- In a sealed tube, a mixture of bis(benzene)chromium and chromium hexacarbonyl is heated.
- The reaction yields ( $\eta^6$ -benzene)tricarbonylchromium along with chromium carbonyl as the main product.<sup>[6]</sup>
- The product is isolated and purified by sublimation or recrystallization from a suitable solvent like diethyl ether.

## Direct Thermal Reaction of Chromium Hexacarbonyl with Benzene

This is the most common and practical laboratory-scale synthesis.

Reaction:  $\text{Cr}(\text{CO})_6 + \text{C}_6\text{H}_6 \rightarrow (\text{C}_6\text{H}_6)\text{Cr}(\text{CO})_3 + 3 \text{CO}$

Materials:

- Chromium hexacarbonyl ( $\text{Cr}(\text{CO})_6$ )
- Benzene ( $\text{C}_6\text{H}_6$ )
- Di-n-butyl ether
- Tetrahydrofuran (THF)
- Argon or Nitrogen gas (for inert atmosphere)

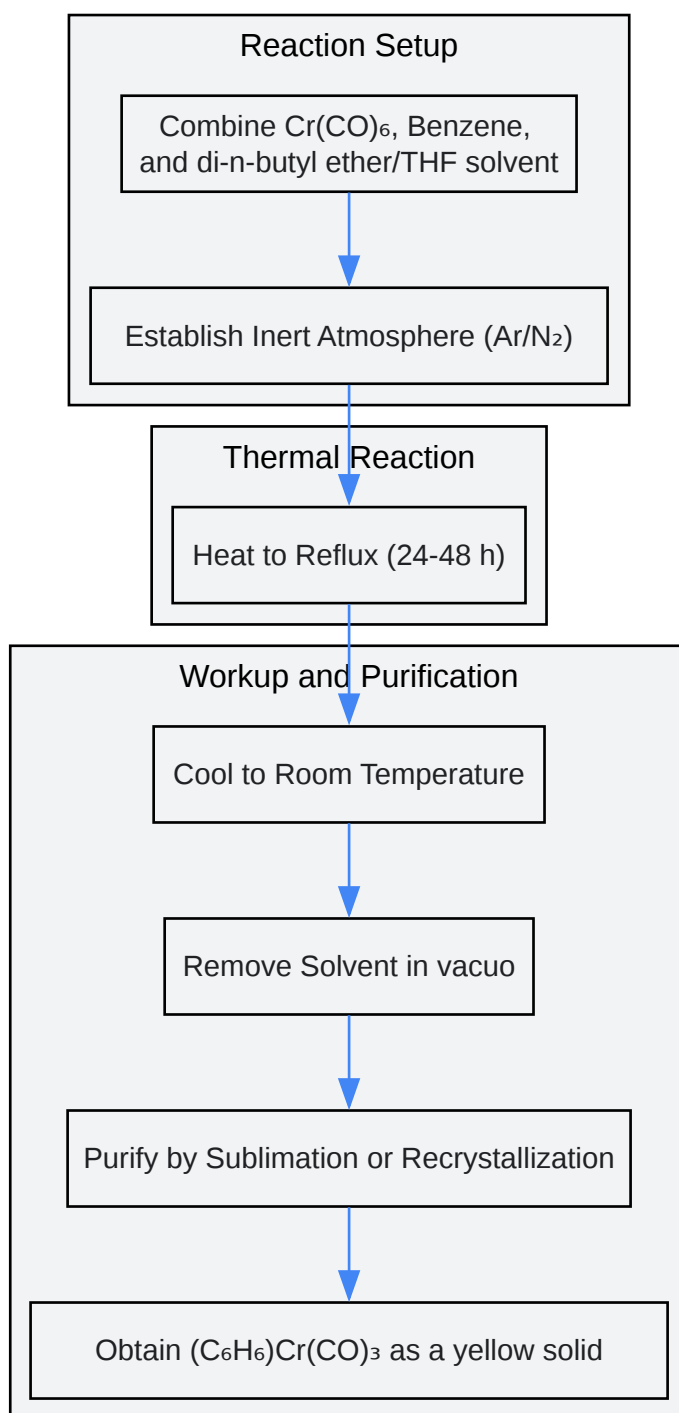
Procedure:

- A mixture of di-n-butyl ether and tetrahydrofuran (typically in a 9:1 to 10:1 ratio) is prepared as the solvent. The THF helps to prevent the sublimation of  $\text{Cr}(\text{CO})_6$ .
- Chromium hexacarbonyl and a stoichiometric excess of benzene are added to the solvent mixture in a flask equipped with a reflux condenser.

- The reaction mixture is heated to reflux under an inert atmosphere (Argon or Nitrogen) and protected from light.
- The reaction is typically maintained at reflux for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the white, volatile  $\text{Cr}(\text{CO})_6$ .
- After completion, the reaction mixture is cooled to room temperature.
- The solvent and excess benzene are removed under reduced pressure.
- The resulting crude yellow solid is purified by either sublimation under vacuum or by recrystallization from a minimal amount of hot hexane or diethyl ether.

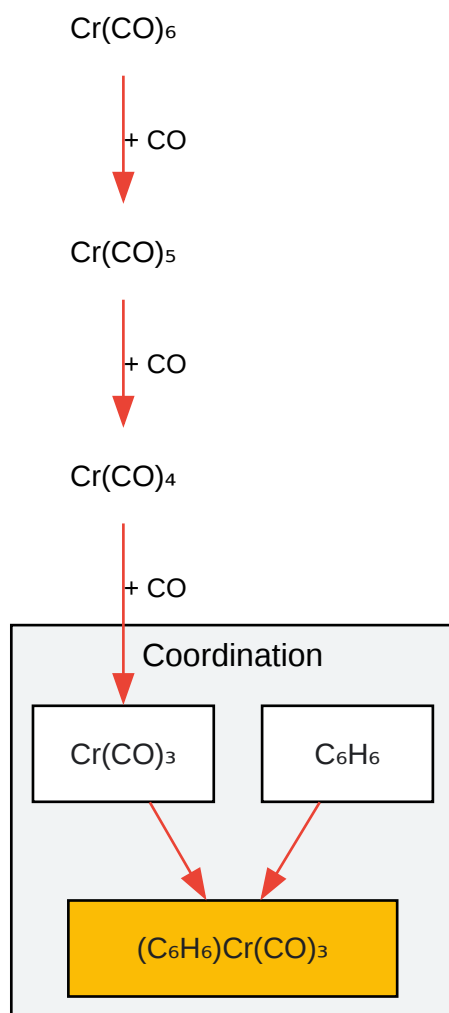
## Reaction Mechanism and Workflow

The thermal synthesis of  $(\eta^6\text{-benzene})\text{tricarbonylchromium}$  proceeds through a dissociative mechanism. The chromium hexacarbonyl, a stable 18-electron complex, first undergoes thermal dissociation of carbonyl ligands to generate a coordinatively unsaturated chromium species. This reactive intermediate is then trapped by the  $\pi$ -system of the benzene ring, leading to the final product.



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Caption: Experimental workflow for the direct thermal synthesis of  $(C_6H_6)Cr(CO)_3$ .



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Caption: Simplified mechanism of the thermal synthesis of  $(\text{C}_6\text{H}_6)\text{Cr(CO)}_3$ .

## Safety and Handling

( $\eta^6$ -Benzene)tricarbonylchromium is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

- Handling: Avoid creating dust. Use in a well-ventilated area.
- Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent decomposition.

Chromium hexacarbonyl is also a toxic and volatile solid. It should be handled with care in a fume hood. Benzene is a known carcinogen and should be handled with appropriate precautions.

## Conclusion

The Fischer-Öfele synthesis of ( $\eta^6$ -benzene)tricarbonylchromium remains a cornerstone of organometallic chemistry. The direct thermal method provides a reliable and scalable route to this important complex. The unique reactivity imparted to the arene ring upon complexation has been extensively exploited in organic synthesis, enabling the construction of complex molecular architectures. This guide provides the essential technical details for the preparation and understanding of this foundational organometallic compound.

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